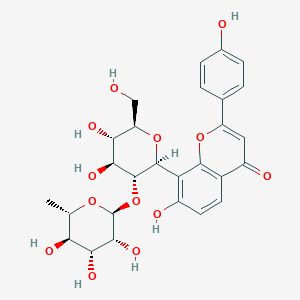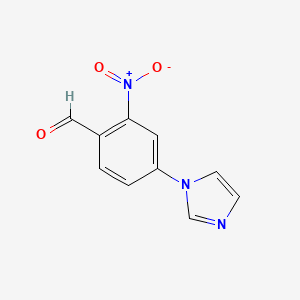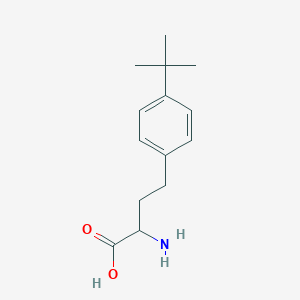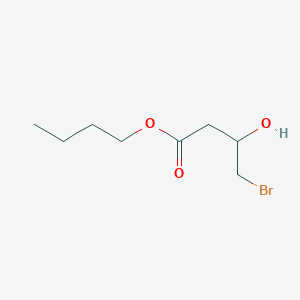![molecular formula C16H20N4 B14170882 3-(1-Methyl-1H-pyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine CAS No. 923583-36-2](/img/structure/B14170882.png)
3-(1-Methyl-1H-pyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Methyl-1H-pyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrazole and a pyrrolopyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine typically involves the formation of the pyrazole and pyrrolopyridine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3-(1-Methyl-1H-pyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrazole or pyrrolopyridine rings .
科学研究应用
3-(1-Methyl-1H-pyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
作用机制
The mechanism of action of 3-(1-Methyl-1H-pyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with nucleophilic sites on proteins and other biomolecules .
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Shares the pyrrolopyridine core but lacks the pentyl and methyl substituents.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Another heterocyclic compound with similar structural features.
Uniqueness
3-(1-Methyl-1H-pyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the pentyl group may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins .
属性
CAS 编号 |
923583-36-2 |
|---|---|
分子式 |
C16H20N4 |
分子量 |
268.36 g/mol |
IUPAC 名称 |
3-(1-methylpyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C16H20N4/c1-3-4-5-6-12-7-14-15(10-18-16(14)17-8-12)13-9-19-20(2)11-13/h7-11H,3-6H2,1-2H3,(H,17,18) |
InChI 键 |
SSGRPEOLYIHAEU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC2=C(NC=C2C3=CN(N=C3)C)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine](/img/structure/B14170812.png)


![[2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14170831.png)

![1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane](/img/structure/B14170837.png)
![N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide](/img/structure/B14170845.png)

![benzyl N-[1-[[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14170857.png)


![N-[3-(2-fluorophenyl)-1-methyl-4-oxoquinolin-2-yl]-2-methylpropanamide](/img/structure/B14170872.png)
![Ethyl (2Z)-2-[(2,6-difluorobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B14170878.png)
